molecular formula C27H20N2O2S2 B11186557 9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

Cat. No.: B11186557
M. Wt: 468.6 g/mol
InChI Key: NENZGAMMGVOTRF-UHFFFAOYSA-N
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Description

The compound 9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is a synthetic heterocyclic molecule featuring a fused pyrrolo-thiazolo-quinoline dione core. Key structural attributes include:

  • Biphenyl-4-yl substituent: Enhances π-π stacking interactions and hydrophobicity.
  • Thioxo group: Introduces electron-withdrawing effects, influencing redox properties.
  • Methyl groups (3,7,7-trimethyl): Improve steric bulk and stability.

Properties

Molecular Formula

C27H20N2O2S2

Molecular Weight

468.6 g/mol

IUPAC Name

7,7,12-trimethyl-4-(4-phenylphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C27H20N2O2S2/c1-15-9-14-19-21-24(27(2,3)28-22(19)20(15)23(30)25(28)31)33-29(26(21)32)18-12-10-17(11-13-18)16-7-5-4-6-8-16/h4-14H,1-3H3

InChI Key

NENZGAMMGVOTRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C1)C4=C(C(N3C(=O)C2=O)(C)C)SN(C4=S)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with the formation of an N,S-acetal intermediate from cysteamine and α-enolic dithioesters. Subsequent Knoevenagel condensation with aldehydes generates an α,β-unsaturated ketone, which undergoes aza-ene reaction with cyclic diketones (e.g., dimedone). Imine-enamine tautomerization and N-cyclization finalize the thiazoloquinoline scaffold.

Key optimization parameters include:

  • Solvent System : A 4:1 ratio of water-PEG-400 maximizes solubility and reaction efficiency, achieving yields up to 88%.

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) and bases (e.g., Et₃N) were tested, but the reaction proceeds optimally without catalysts at 100°C.

  • Substrate Scope : Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) enhance reaction rates, while sterically hindered variants require extended reaction times.

Advantages and Limitations

This method eliminates toxic solvents and minimizes waste, aligning with green chemistry principles. However, scalability challenges arise from the need for precise temperature control and prolonged reaction times (8–12 hours).

Sequential Condensation-Cyclization Using Hydrazinocarbothioamides

A two-step protocol involving hydrazinocarbothioamide intermediates and dimethylacetylenedicarboxylate (DMAD) offers high regioselectivity for the thiazoloquinoline framework.

Synthetic Procedure

  • Step 1 : Condensation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide in methanol/HCl yields hydrazinocarbothioamides.

  • Step 2 : Treatment with DMAD in methanol/acetic acid induces cyclization, forming the thiazoloquinoline core via [3+2] dipolar cycloaddition.

Critical Parameters

  • Acid Catalysis : Acetic acid (3 mL per 12 mL methanol) accelerates cyclization, reducing reaction time from 24 hours to 30–60 minutes.

  • Isomer Control : The Z-configuration of the C=N bond in hydrazinocarbothioamides is stabilized by intramolecular hydrogen bonding, ensuring >90% conversion.

Yield and Purity

Isolated yields range from 67–88%, with HPLC-MS confirming >95% purity. Recrystallization from i-PrOH/AcOH (2:1) removes residual DMAD.

Friedel-Crafts Acylation and Cyclocondensation

A classical route leveraging Friedel-Crafts chemistry constructs the biphenylquinoline precursor before introducing the thioxo-thiazole moiety.

Stepwise Synthesis

  • Friedel-Crafts Acylation : Biphenyl reacts with acetyl chloride/AlCl₃ in nitrobenzene to form 4-phenylacetophenone.

  • Styryl Ketone Formation : Condensation with substituted benzaldehydes in ethanolic NaOH yields styryl-4-biphenyketones.

  • Cyclocondensation : Treatment with cyanoguanidine in ethanol/NaOH affords the pyrimidine-thiazole hybrid.

Challenges and Modifications

  • Nitrobenzene Solvent Toxicity : Substituting nitrobenzene with ionic liquids (e.g., [BMIM][BF₄]) reduces environmental impact but decreases yields by 15–20%.

  • Regioselectivity Issues : Electron-donating groups on benzaldehydes lead to side products, necessitating column chromatography for purification.

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Yield 70–88%67–88%55–65%
Reaction Time 8–12 h2–3 h24–36 h
Solvent Toxicity LowModerateHigh
Scalability ModerateHighLow

Method 1 excels in sustainability but requires optimization for industrial-scale production. Method 2 balances speed and yield, making it preferable for lab-scale synthesis. Method 3, while historically significant, is limited by toxic solvents and low efficiency .

Comparison with Similar Compounds

Substituent Effects on Core Structure

The target compound shares structural motifs with derivatives reported in and :

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
Target compound Biphenyl-4-yl C28H21N2O2S2 505.61* High hydrophobicity; strong π-π interactions
9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-... () 2-Methoxyphenyl C22H18N2O3S2 422.52 Moderate polarity due to methoxy group; reduced steric hindrance
2-ethoxy-7,7-dimethyl-10-thioxo-... () Ethoxy C18H16N2O3S3 428.52 Enhanced solubility via ethoxy group; altered electronic density

*Calculated based on structural formula.

  • Biphenyl vs. Methoxyphenyl : The biphenyl group increases molecular weight by ~83 g/mol compared to the methoxyphenyl analog (), significantly altering lipophilicity (logP) and bioavailability .

Electronic and Geometric Isovalency

As per , "isovalency" (similar valence electrons but differing geometry) explains divergent properties in structurally distinct analogs:

  • The target compound’s biphenyl group introduces planar rigidity, unlike the non-planar ethoxy group in ’s derivative. This may affect packing efficiency in solid-state applications .

Physicochemical Properties

Property Target Compound Methoxyphenyl Analog () Ethoxy Derivative ()
Solubility (Polar Solvents) Low (high logP) Moderate High
Melting Point >250°C (estimated) ~200–220°C ~180–200°C
Stability High (steric shielding) Moderate Moderate
  • The biphenyl group reduces solubility in polar solvents but enhances stability in hydrophobic environments .

Bioactivity Modulation

  • Antimicrobial Activity : Structural analogs in and show activity against bacterial strains; the biphenyl group could enhance membrane penetration .

Synergistic Effects

  • The methyl and thioxo groups may synergize to stabilize free radicals, akin to synergistic interactions in Populus bud extracts () .

Biological Activity

The compound 9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C28H22N2O3S2C_{28}H_{22}N_{2}O_{3}S_{2} with a molecular weight of 498.6 g/mol. The structure includes multiple functional groups that contribute to its biological properties.

Property Value
Molecular FormulaC28H22N2O3S2
Molecular Weight498.6 g/mol
IUPAC Name13-ethoxy-7,7-dimethyl-4-(4-phenylphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione
InChI KeyMAJROHMHYMWDQI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer cell proliferation and viral replication. Specific interactions with topoisomerases have been noted, which are crucial for DNA replication and transcription processes.
  • Receptor Modulation : It may modulate receptor activity linked to inflammatory pathways and cellular signaling.
  • Antioxidant Activity : The thioxo group in the structure is believed to contribute to antioxidant properties by scavenging free radicals.

Pharmacological Activities

Research indicates that compounds similar to this structure exhibit a variety of pharmacological activities:

  • Anticancer Effects : Studies have demonstrated that fused quinoline derivatives can act as potent inhibitors of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .

Case Studies

  • Anticancer Activity : A study involving a series of quinoline derivatives found that compounds with similar structures exhibited significant cytotoxic effects on leukemia cells with IC50 values in the nanomolar range . This suggests that the compound may possess similar anticancer properties.
  • Antiviral Activity : Research on related compounds indicated effectiveness against herpes viruses HSV-1 and HSV-2, suggesting potential antiviral applications for this compound as well .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

Methodological Answer: The synthesis of polycyclic heteroaromatic compounds like this typically involves multi-step protocols. Key steps include:

  • Cyclocondensation : Refluxing precursors (e.g., diaryliodonium salts or substituted pyrazoles) in ethanol or DMF under controlled pH (e.g., with ammonia or acetic acid) for 2–8 hours .
  • Purification : Recrystallization from ethanol-DMF (1:1) mixtures improves yield (70–85%) and purity (>95%) .
  • Critical Parameters : Solvent polarity and reaction time significantly influence regioselectivity. For example, extended reflux durations (>6 hours) reduce byproduct formation in thioxo-quinoline derivatives .

Q. Table 1: Comparative Synthesis Conditions

StepSolvent SystemTime (h)Yield (%)Purity (%)Reference
CyclocondensationEthanol/Ammonia37892
RecrystallizationDMF-EtOH (1:1)--95
Heterocycle FormationAcetic Acid88597

Q. How can structural characterization be reliably performed for this compound?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methyl groups at δ 1.2–1.5 ppm; thioxo signals at δ 180–190 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 567.2) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihydroquinoline ring conformation) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivative synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the biphenyl-4-yl group enhances electron density at the pyrrolo-thiazolo junction, directing functionalization .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states via dipole interactions) .
  • Machine Learning (ML) : Train models on existing heterocycle datasets to optimize reaction conditions (e.g., temperature, catalyst loading) .

Q. How to resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Differentiate diastereomers or tautomers (e.g., thioxo vs. oxo tautomeric forms) .
  • HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) with C18 columns and acetonitrile/water gradients .
  • Control Experiments : Vary stoichiometry (e.g., 1.1–1.5 eq. of arylating agents) to isolate side products .

Case Study : A 2024 study resolved conflicting NMR signals in a thiazoloquinoline derivative by correlating NOESY cross-peaks with X-ray data, confirming a twisted biphenyl conformation .

Q. What methodological frameworks guide mechanistic studies of its biological or catalytic activity?

Methodological Answer:

  • QSAR Models : Correlate substituent effects (e.g., biphenyl lipophilicity) with bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) .
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps in catalytic cycles (e.g., C–S bond formation in thioxo groups) .
  • In Situ Spectroscopy : Monitor reactions via FTIR or Raman to identify transient intermediates .

Q. How to design experiments for scalability while maintaining yield and purity?

Methodological Answer:

  • Process Simulation : Use tools like COMSOL to model heat/mass transfer in large-scale reactors .
  • DoE (Design of Experiments) : Optimize parameters (e.g., solvent volume, stirring rate) via response surface methodology .
  • Membrane Separation : Apply nanofiltration or reverse osmosis to recover catalysts (e.g., ionic liquids) .

Q. Table 2: Key Challenges and Mitigation Strategies

ChallengeMitigation StrategyReference
Low regioselectivityUse directing groups (e.g., methoxy)
Spectral ambiguityCombine XRD with 2D NMR
Scalability issuesProcess simulation + membrane separation

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